molecular formula C12H12N2S B1307312 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine CAS No. 59543-75-8

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

Cat. No.: B1307312
CAS No.: 59543-75-8
M. Wt: 216.3 g/mol
InChI Key: UTLBANDCGLMTCE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with an amine group at position 2 and a 2,3-dihydroindenyl moiety at position 2. The dihydroindenyl group imparts a bicyclic aromatic system, which may enhance molecular rigidity and influence electronic properties compared to simpler aryl substituents . Its commercial availability (e.g., from CymitQuimica, Ref: 3D-EKB35077) underscores its relevance in drug discovery pipelines .

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-12-14-11(7-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLBANDCGLMTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390319
Record name 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59543-75-8
Record name 4-(2,3-Dihydro-1H-inden-5-yl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59543-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2,3-dihydro-1H-indene-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazol-2-amine scaffold is versatile, with biological activity heavily dependent on substituents. Key analogues include:

Compound Name Substituent at Thiazole-4 Position Key Features Reference
4-(2,3-Dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine 2,3-Dihydroindenyl Bicyclic aromatic system; potential for enhanced binding via π-π interactions.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,3-triazol-5-amine Benzothiazole-triazole hybrid Antiproliferative properties; synthesized via azide-alkyne cycloaddition (82–97% yield).
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole-thiazole hybrid Cytotoxic activity against cancer cell lines; modular synthesis with POCl₃.
4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine derivatives Dihydroacenaphthylenyl High melting points (185–325°C); evaluated for solubility and stability.
4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine 3-Bromothienyl Bromine enhances electrophilicity; used in cross-coupling reactions.
4-(2-Naphthyl)-1,3-thiazol-2-amine 2-Naphthyl Increased lipophilicity; CAS 21331-43-1.

Physicochemical Properties

  • Melting Points : Dihydroindenyl and dihydroacenaphthylenyl derivatives exhibit high melting points (>190°C), indicative of crystalline stability .
  • Solubility : Ethoxy and methoxy groups (e.g., in compound 3c and 3d ) improve aqueous solubility compared to purely aromatic substituents.

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